

Pulvomycin: A Technical Guide to its Chemical Structure and Elucidation

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Compound of Interest

Compound Name: *Pulvomycin*

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Audience: Researchers, scientists, and drug development professionals.

Abstract: **Pulvomycin** is a naturally occurring antibiotic belonging to the macrolide class, first isolated from *Streptomyces* species. It exhibits a unique mechanism of action by inhibiting bacterial protein synthesis through its interaction with elongation factor Tu (EF-Tu). This technical guide provides a comprehensive overview of the chemical structure of **Pulvomycin**, the experimental methodologies employed in its structure elucidation, and its biochemical mode of action. Detailed data is presented in tabular format for clarity, and key processes are visualized using logical diagrams to facilitate understanding for research and development purposes.

Chemical Identity and Physicochemical Properties

Pulvomycin, also known as Labilomycin, is a complex polyketide.^{[1][2]} Its core structure is characterized by a prominent 22-membered macrocyclic lactone ring.^{[1][3]} Several analogues, including **Pulvomycin** A, B, C, and D, have been isolated and characterized, with slight variations in their structures.^{[1][4][5]} The fundamental chemical and physical properties of **Pulvomycin** are summarized below.

Property	Data	Reference
Molecular Formula	C47H66O13	[6][7]
Molecular Weight	839.0 g/mol	[7]
Exact Mass	838.45034216 Da	[7]
IUPAC Name	(4E,7Z,9Z,11Z,15Z,17E,19Z)-2- 2-((6E,8E,10E)-3,12- dihydroxy-13- (((2R,3R,4S,5R,6R)-4-hydroxy- 3,5-dimethoxy-6- methyltetrahydro-2H-pyran-2- yl)oxy)-4-methyl-5- oxotetradeca-6,8,10-trien-2- yl)-6,14-dihydroxy-5,8,12- trimethyloxacyclodocosa- 4,7,9,11,15,17,19-heptaene- 2,13-dione	[6]
Synonyms	Labilomycin, Antibiotic 1063Z	[2][6][8]
CAS Number	11006-66-9	[6][9]
Class	Macrolide, Polyketide	[2][7]

Elucidation of the Chemical Structure

The complex structure of **Pulvomycin** was determined through a combination of advanced spectroscopic techniques, chemical degradation, and total synthesis. The absolute and relative configurations were conclusively established through X-ray crystallography of its biological complex.

Spectroscopic Analysis

The planar structure of the 22-membered macrocyclic lactone and its side chains were primarily elucidated using nuclear magnetic resonance (NMR) and mass spectrometry (MS).[1]
[10]

- Nuclear Magnetic Resonance (NMR): 1D (^1H and ^{13}C) and 2D (COSY, HMQC, HMBC) NMR spectroscopy were instrumental in establishing the carbon skeleton and the connectivity of protons and carbons. The presence of multiple triene units was a key feature identified through these analyses.[1]
- Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS), particularly HRFAB-MS, was used to determine the precise molecular formula of **Pulvomycin** and its analogues. [3]
- UV Spectroscopy: The conjugated polyene systems within the **Pulvomycin** structure give rise to characteristic UV absorption maxima. For instance, **Pulvomycin D**, which contains a tetraenone chromophore, displays a λ_{max} at 314 nm.[3]

Stereochemistry Determination

Determining the complex stereochemistry of **Pulvomycin**'s multiple chiral centers required specialized chemical and analytical methods.

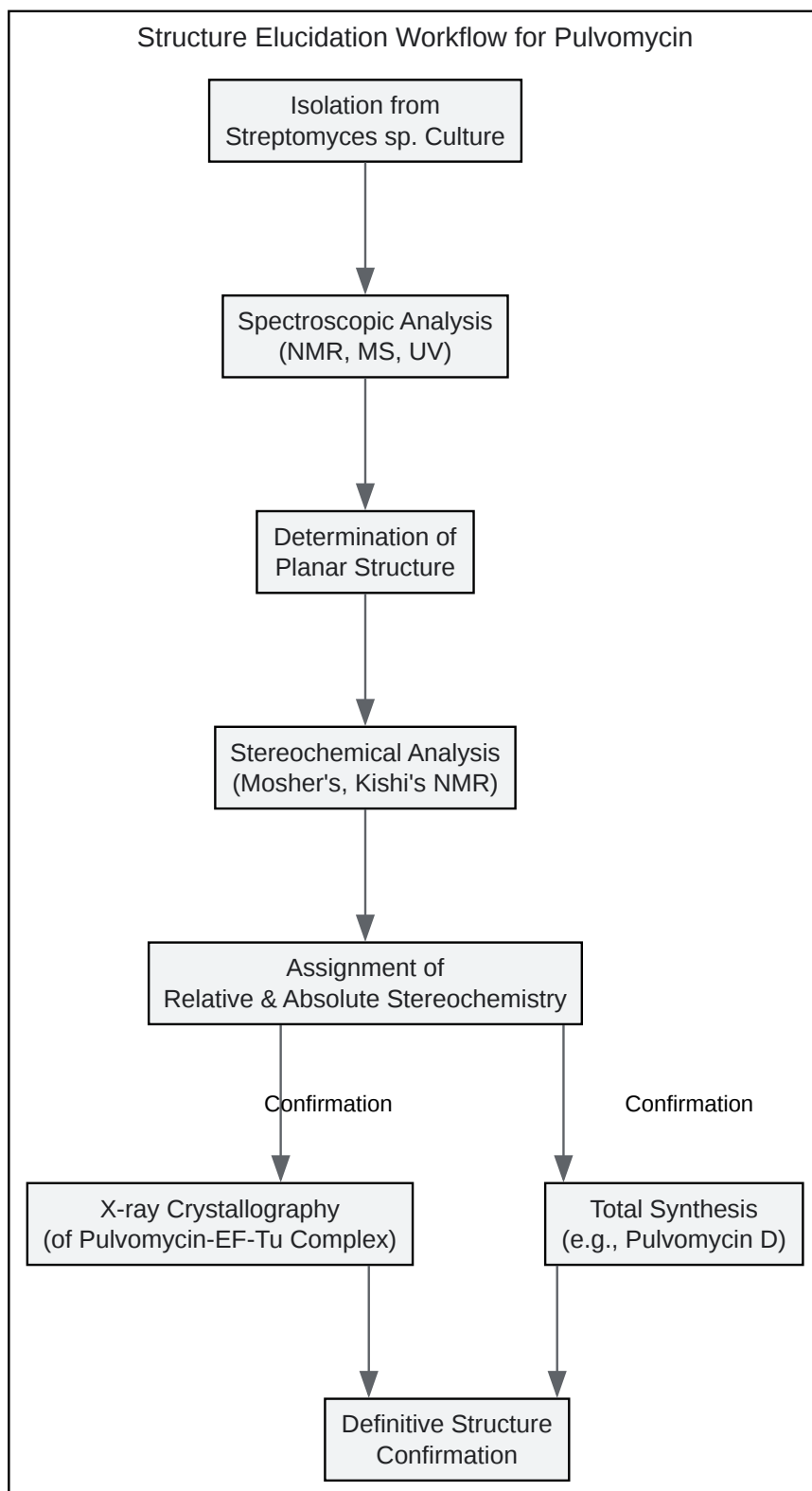
- Modified Mosher's Method: This chemical derivatization technique was employed to determine the absolute configuration of stereogenic centers within the acyclic portions of the molecule.[4][10]
- Kishi's Bidentate Chiral Solvent NMR Spectroscopy: This method was used to assign the stereochemistry of other chiral centers within the structure.[4][10]
- X-ray Crystallography: The definitive proof for the relative and absolute configuration of **Pulvomycin A** was provided by an X-ray crystal structure analysis of its complex with *Thermus thermophilus* elongation factor Tu (EF-Tu).[3] This technique provided a three-dimensional model of how the molecule is folded and oriented in space when bound to its biological target.

Total Synthesis

The total synthesis of **Pulvomycin D**, first reported in 2021, served as the ultimate confirmation of its assigned structure.[1][11] This synthetic route also provided a framework for producing analogues for structure-activity relationship (SAR) studies.

Experimental Protocols:

- **Yamaguchi Esterification:** This protocol was used to attach the C1-C7 fragment to the main skeleton of the molecule, a crucial step in assembling the 40-carbon backbone.[1][12] The reaction typically involves using 2,4,6-trichlorobenzoyl chloride in the presence of DMAP (4-dimethylaminopyridine) to form the ester linkage under mild conditions.[11]
- **Intramolecular Heck Reaction:** Ring closure to form the 22-membered lactone ring was achieved via a late-stage intramolecular Heck reaction.[1][11] This palladium-catalyzed carbon-carbon bond formation is a powerful tool for constructing large macrocyclic structures.
- **Peterson Elimination:** A syn-stereospecific Peterson elimination was utilized in the final stages of the synthesis to form a key olefin at the C26-C27 position, concurrently with the removal of silyl protecting groups.[1][11]



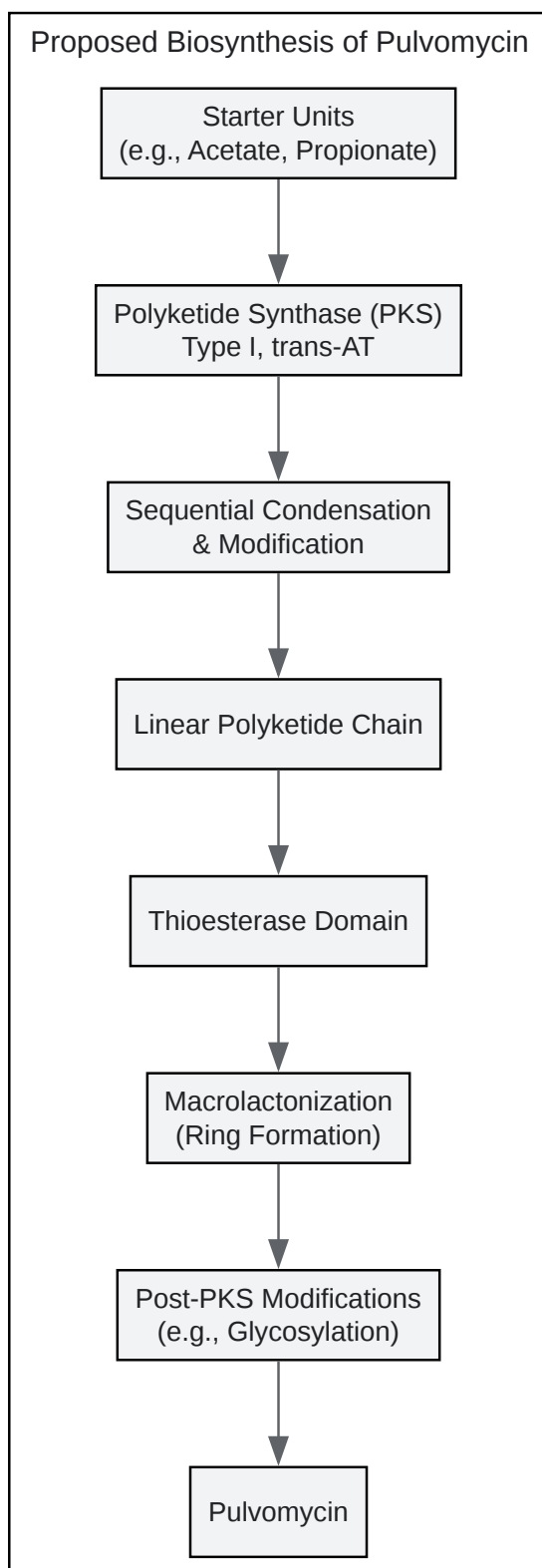
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Workflow for the structure elucidation of **Pulvomycin**.

Biosynthesis and Mechanism of Action

Biosynthetic Pathway

Genomic analysis of the producing *Streptomyces* strain revealed the biosynthetic gene cluster for **Pulvomycin**.^{[4][5]} This analysis led to the proposal of a trans-acyltransferase polyketide biosynthetic pathway. This pathway involves the sequential condensation of small carboxylic acid units to build the complex carbon backbone of the molecule, a common strategy for macrolide biosynthesis in bacteria.



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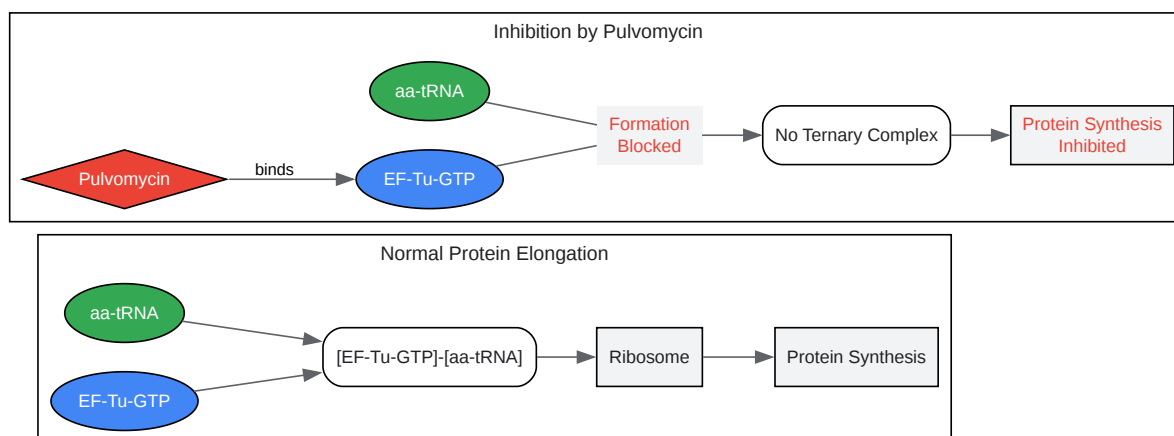
Simplified diagram of the proposed biosynthetic pathway.

Mechanism of Action: Inhibition of Protein Synthesis

Pulvomycin's antibacterial activity stems from its ability to inhibit protein biosynthesis at the elongation stage.[8] It specifically targets the bacterial elongation factor Tu (EF-Tu), a GTP-binding protein responsible for delivering aminoacyl-tRNA (aa-tRNA) to the ribosome.

The mechanism involves the following key steps:

- Binding to EF-Tu: **Pulvomycin** binds to the EF-Tu protein.
- Prevention of Ternary Complex Formation: This binding event prevents the formation of the crucial ternary complex, which consists of EF-Tu, GTP, and an aminoacyl-tRNA.[2][6][8]
- Inhibition of Elongation: By blocking the formation of this complex, **Pulvomycin** effectively halts the delivery of new amino acids to the growing polypeptide chain at the ribosome, thereby arresting protein synthesis.[8]



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Mechanism of action of **Pulvomycin** on EF-Tu.

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